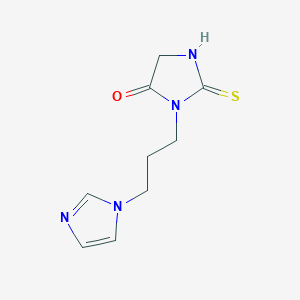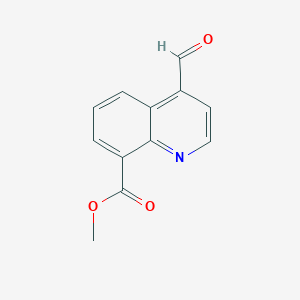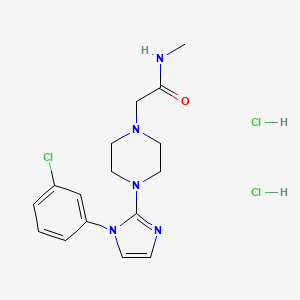![molecular formula C18H16BrN3O4 B3005107 3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid CAS No. 882224-22-8](/img/structure/B3005107.png)
3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The specific structure of this compound suggests potential for interaction with various biological targets due to the presence of multiple functional groups such as the bromophenyl moiety, cyano group, and propanoic acid segment.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One efficient strategy for synthesizing trisubstituted pyrazoles, which could be related to the compound of interest, involves the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines in the presence of a Brønsted acid, leading to the formation of structurally diverse pyrazole derivatives . Additionally, the use of ligands such as 3-(diphenylphosphino)propanoic acid has been shown to facilitate copper-catalyzed C-N coupling reactions, which could be a step in the synthesis of pyrazole compounds by attaching various aryl groups to the pyrazole core .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and diverse. X-ray crystallography is a definitive method for determining the structure of such compounds, as demonstrated in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where single-crystal analysis was crucial for unambiguous structure determination . The presence of substituents on the pyrazole ring can lead to conformational differences and unique molecular packing in the solid state, influenced by intermolecular interactions such as hydrogen bonding and weak C-H...A interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to their reactive functional groups. The presence of a cyano group can facilitate nucleophilic addition reactions, while the ethoxy group could be involved in esterification or etherification processes. The propanoic acid moiety offers possibilities for condensation reactions and the formation of amides or esters. The bromophenyl group could also participate in further C-N coupling reactions, similar to those catalyzed by copper complexes with phosphino ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and crystalline structure. For instance, the crystal packing of a pyrazole derivative can be stabilized by intermolecular hydrogen bonds, as seen in the case of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, where O-H...O and O-H...S hydrogen bonds were observed . Additionally, the electronic properties of pyrazole derivatives, such as the energy gap between frontier molecular orbitals, can be indicative of their potential nonlinear optical activity .
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- The compound's synthesis is often regiospecific, posing challenges in identifying the correct regioisomer formed. Spectroscopic techniques alone are not sufficient for unambiguous structure determination, necessitating the use of single-crystal X-ray analysis. For instance, Kumarasinghe, Hruby, and Nichol (2009) synthesized related compounds and highlighted the importance of X-ray analysis for structure determination, with some crystallizing as unique mixed solvates (Kumarasinghe, Hruby, & Nichol, 2009).
Potential Biomedical Applications
- The compound and its derivatives have shown promise in biomedical applications. For example, Ryzhkova, Ryzhkov, and Elinson (2020) conducted a study involving the electrochemically induced transformation of similar compounds, revealing potential for regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Synthesis for Diverse Chemical Applications
- This compound is part of a broader category of chemicals that are synthesized for various applications, ranging from pharmacological to material sciences. For example, Reddy and Rao (2006) reported on the synthesis of related propanoic acids, underlining their significance in the treatment of diseases like diabetes and arteriosclerosis (Reddy & Rao, 2006).
Role in Heterocyclic Chemistry
- The compound is significant in the realm of heterocyclic chemistry, often used in the synthesis of pyrazole and isoxazole derivatives. For example, Flores et al. (2014) utilized similar compounds to produce various methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates (Flores et al., 2014).
Crystallographic Insights
- Studies like those by Loh et al. (2013) offer crystallographic insights into pyrazole compounds, providing valuable data for the design and development of new chemical entities (Loh et al., 2013).
Application in Organic Synthesis
- The compound is integral in organic synthesis, particularly in the creation of specialized molecules with potential medicinal benefits. Patel et al. (2013), for example, synthesized pyrazolines based thiazolidin-4-one derivatives, highlighting the compound's role in the synthesis of molecules with potential anti-cancer and HIV properties (Patel et al., 2013).
Propiedades
IUPAC Name |
3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-2-26-18(25)13(10-20)9-14-11-22(8-7-16(23)24)21-17(14)12-3-5-15(19)6-4-12/h3-6,9,11H,2,7-8H2,1H3,(H,23,24)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBINWUNEWLUGD-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Br)CCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)Br)CCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B3005027.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate](/img/structure/B3005029.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3005030.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)
![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)
![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3005039.png)




